molecular formula C10H14O2S B1348832 Benzene, 1,3,5-trimethyl-2-(methylsulfonyl)- CAS No. 6462-31-3

Benzene, 1,3,5-trimethyl-2-(methylsulfonyl)-

Cat. No. B1348832
CAS RN: 6462-31-3
M. Wt: 198.28 g/mol
InChI Key: VTSJEUVPFFSEBN-UHFFFAOYSA-N
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Description

Benzene, 1,3,5-trimethyl-2-(methylsulfonyl)-, is an organic compound that has a wide range of applications in both industrial and scientific contexts. It is a highly volatile, colorless liquid with a sweet smell and is highly flammable. Benzene is a naturally occurring compound, but it is also produced synthetically in large quantities. It is a key component of many industrial solvents, fuels, and plastics. In scientific research, it is used as a reagent in organic synthesis, as a solvent for extraction, and as a starting material for the production of various other compounds.

Scientific Research Applications

Polymer Chemistry and Materials Science

One of the applications involves the synthetic routes to ladder polymers that consist of benzenetetrayl subunits with oxo and methylsulfonio linkages. These polymers exhibit semiconductive properties, with intrinsic electric conductivity being explored for potential electronic applications (Oyaizu et al., 2002). Additionally, the synthesis of 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl) benzene demonstrates the development of antioxidants for industrial applications, highlighting the versatility of these compounds in creating materials with enhanced stability and functionality (吴成 et al., 2011).

Organic Synthesis and Fluorophores

In organic synthesis, compounds like 1,3,5-Tris(hydrogensulfato) benzene have been used as efficient catalysts for the synthesis of organic molecules, showcasing the utility of these compounds in facilitating complex chemical reactions (Karimi-Jaberi et al., 2012). Another significant application is in the development of green fluorophores based on the benzene structure for bioimaging and analytical chemistry. These fluorophores exhibit high fluorescence emission, photostability, and are solid-state emissive, water-soluble, and solvent- and pH-independent, with large Stokes shifts, which are essential characteristics for practical applications in biological systems (Beppu et al., 2015).

Catalysis and Environmental Applications

Catalytic activities of benzene derivatives have been explored for the oxidation of organic compounds under mild conditions, offering eco-friendly and efficient methods for chemical transformations. For example, the synthesis and application of benzene-sulfonate and -carboxylate copper polymers in the oxidation of cyclohexane demonstrate the potential of these compounds in green chemistry and catalysis (Hazra et al., 2016).

properties

IUPAC Name

1,3,5-trimethyl-2-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S/c1-7-5-8(2)10(9(3)6-7)13(4,11)12/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSJEUVPFFSEBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341953
Record name Benzene, 1,3,5-trimethyl-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6462-31-3
Record name Benzene, 1,3,5-trimethyl-2-(methylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6462-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3,5-trimethyl-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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